Tetradec-9-enal

Lepidopteran semiochemistry Field trapping bioassay Integrated pest management

(Z)-Tetradec-9-enal (Z9-14:Ald, CAS 60671-78-5) is a long-chain monounsaturated fatty aldehyde (C₁₄H₂₆O, MW 210.36) produced in the sex pheromone glands of numerous noctuid moth species, including the globally significant agricultural pests Helicoverpa armigera and Heliothis virescens, where it serves as a critical component of multi-component pheromone blends. Its biological activity is stereospecific, with the (Z)-configuration at the C9 position being essential for receptor recognition and behavioral response; the (E)-isomer does not substitute functionally.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
CAS No. 60671-78-5
Cat. No. B1240097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradec-9-enal
CAS60671-78-5
Synonyms9-tetradecenal
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCC=O
InChIInChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3
InChIKeyANJAOCICJSRZSR-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradec-9-enal (CAS 60671-78-5): Stereochemical Identity and Baseline Procurement Specifications for a Lepidopteran Semiochemical


(Z)-Tetradec-9-enal (Z9-14:Ald, CAS 60671-78-5) is a long-chain monounsaturated fatty aldehyde (C₁₄H₂₆O, MW 210.36) produced in the sex pheromone glands of numerous noctuid moth species, including the globally significant agricultural pests Helicoverpa armigera and Heliothis virescens, where it serves as a critical component of multi-component pheromone blends . Its biological activity is stereospecific, with the (Z)-configuration at the C9 position being essential for receptor recognition and behavioral response; the (E)-isomer does not substitute functionally . Physicochemical properties include a boiling point of 297.4 °C at 760 mmHg, density of 0.839 g/cm³, and an estimated XLogP3 of 5.00, indicating substantial lipophilicity relevant to slow-release dispenser formulation .

Stereochemistry Z-isomer identity reported as receptor-compatible; E-isomer may not support behavioral response.
Formulation Estimated XLogP of 5.00 may support slow-release dispenser design for field deployment.
Purity Isomer purity specification required; off-specification isomer mixtures risk behavioral inversion.

Why Generic Substitution Fails for Tetradec-9-enal: The Cost of Ignoring Stereochemistry, Blend Context, and Species-Specific Signaling


Attempts to substitute (Z)-Tetradec-9-enal with general-purpose aldehyde pheromone components or off-specification isomer mixtures in monitoring and mating disruption programs routinely result in dramatically reduced or inverted biological activity. Three principal failure modes are evident in the published record: (1) The (Z)-isomer is uniquely receptor-active — only 4% of antennal sensilla in H. virescens contain olfactory receptor neurons tuned specifically to Z9-14:Ald with zero cross-responsiveness to Z9-16:Ald (the major component), making isomer purity the critical quality attribute for any procurement specification . (2) Dose-response relationships are non-monotonic — while addition of 0.3% Z9-14:Ald enhances male attraction to the standard blend, increasing the proportion to 1% or 10% converts the compound from an attractant synergist into a behavioral inhibitor, completely reversing field trap outcomes . (3) Species-specificity is extreme — in H. armigera, Z9-14:Ald doubles field trap catch, yet in the congeneric H. assulta, adding Z9-14:Ald at ≥1% of the major component significantly suppresses male capture . Generic blends or unvalidated component substitutions cannot accommodate this context-dependent pharmacology.

Isomer Purity Substituting (Z)-isomer with (E)-isomer or mixed batches may reduce or reverse field trap response in target Lepidoptera.
Dose-Response Non-monotonic dose relationships; addition above 0.3% can shift compound from attractant synergist to behavioral inhibitor in H. armigera.
Species Specificity Same compound acts as enhancer in H. armigera but suppresses capture in H. assulta at comparable doses; generic blends may produce opposite outcomes.

Tetradec-9-enal Differentiation Evidence: Quantified Head-to-Head Performance Data for Procurement Decision-Making


Field Trap Catch Doubling vs. Standard Two-Component Blend: Direct Head-to-Head Evidence in Helicoverpa armigera

Field trapping tests in Helicoverpa armigera demonstrated that adding (Z)-9-tetradecenal to the standard two-component pheromone blend [(Z)-11-hexadecenal 90–99% + (Z)-9-hexadecenal 10–1%] doubled the number of male moths captured. In contrast, addition of either (Z)-7-hexadecenal or hexadecanal failed to produce a statistically significant increase in trap catch . This result isolates Z9-14:Ald as the uniquely active enhancer component. Y-tube olfactometer bioassays confirmed that hexadecanal, (Z)-7-hexadecenal, and (Z)-9-tetradecenal as a three-compound admixture increased male attractiveness, but the field data demonstrate that Z9-14:Ald alone accounts for the long-range attraction enhancement .

Field Trap Enhancement
Head-to-head
Addition of Z9-14:Ald resulted in a reported ~2-fold trap catch increase vs. standard two-component blend in H. armigera field trials.
Supports species-specific lure optimization for monitoring programs.
Field trapping context; alternative aldehydes (Z7-16:Ald, 16:Ald) did not show significant increase.
Lepidopteran semiochemistry Field trapping bioassay Integrated pest management

Optimal Ligand Identity at SfruOR23 vs. Alternative Type-I Pheromone Compounds in Spodoptera frugiperda Odorant Receptor Functional Assay

In vitro functional characterization of the Spodoptera frugiperda odorant receptor SfruOR23, expressed heterologously, revealed that among multiple type-I sex pheromone compounds tested, Z-9-tetradecenal (Z9-14:Ald) was the optimal ligand. SfruOR23 could bind several type-I pheromone compounds but showed the strongest response to Z9-14:Ald, which was identified as a minor component of the female sex pheromone gland . This ligand selectivity profile, tested against a panel of pheromone compounds, positions Z9-14:Ald as the functionally preferred agonist for this receptor subtype, distinct from receptors tuned to major components such as Z9-14:OAc or Z11-16:Ald.

Receptor Ligand Preference
Reported
Z9-14:Ald elicited the strongest in vitro response among all tested type-I pheromone compounds at SfruOR23 from Spodoptera frugiperda.
Supports receptor-based biosensor calibration and screening assay development.
Heterologous expression system; weaker responses to other compounds reported.
Olfactory receptor pharmacology In vitro functional characterization Pheromone receptor deorphanization

Species-Specific Functional Inversion: Attractant Synergist in H. armigera vs. Inhibitor in H. assulta at Comparable Doses

Wind tunnel and field studies comparing the behavioral effect of Z9-14:Ald addition across two closely related Helicoverpa species revealed a striking functional inversion. In H. armigera, wind tunnel studies showed that addition of small amounts (0.3%) of Z9-14:Ald to the main pheromone blend increased male attraction, although higher doses (1%, 10%) acted as an inhibitor . Conversely, in H. assulta — a congeneric species sharing overlapping geographic range — addition of Z9-14:Ald to the standard pheromone significantly reduced male capture when added in amounts greater than 10 μg or 1% of the major pheromone component in both field and net-house experiments . This species-dependent sign reversal means the same compound functions as a trap-lure enhancer in one species and a mating disruptant in another, at overlapping dose ranges.

Cross-Species Functional Inversion
Context-dependent
At low dose (0.3%) enhanced attraction in H. armigera; at ≥1% significantly suppressed male capture in H. assulta field and net-house trials.
Species identity determines whether compound functions as lure enhancer or communication disruptant.
Wind tunnel and field studies; behavioral sign reversal observed between congeneric species.
Interspecific pheromone pharmacology Mating disruption Helicoverpa species complex

Luminescent Signal Stability Superiority in Bacterial Luciferase Yeast Biosensor: >24-Hour Signal Maintenance vs. Decanal's <2-Minute Decay

In a Saccharomyces cerevisiae yeast strain expressing bacterial luciferase (luxAB), Z-9-tetradecenal was evaluated against decanal as a substrate for bioluminescence. Z-9-Tetradecenal produced a luminescent signal of comparable initial intensity to decanal, but with dramatically superior temporal stability: the signal remained strong for >24 hours with Z-9-tetradecenal, whereas luminescence with decanal decayed to less than 0.01% of the Z-9-tetradecenal signal intensity after only 2 minutes . Furthermore, yeast viability assays demonstrated a marked toxicity differential — yeast cells survived exposure to 0.5% (v/v) Z-9-tetradecenal (100× higher concentration than decanal tolerance), while 0.005% (v/v) decanal was lethal . This dual advantage — sustained signal output and low cytotoxicity — was identified as evidence for the strong potential use of bacterial luciferase as a light-emitting sensor in eukaryotic systems .

Bioluminescent Signal Stability
Reported
Signal remained strong for >24 h with Z9-14:Ald; decanal luminescence decayed to
Supports long-duration eukaryotic whole-cell biosensor workflows without repeated substrate addition.
Yeast luxAB expression system; signal duration and cytotoxicity profiles may vary across sensor designs.
Isomer Purity Requirement
Class-level
(Z)-isomer is the natural biosynthetic product and receptor-compatible stereoisomer in H. virescens; (E)-isomer is not naturally produced and may not substitute functionally.
Isomer identity must be verified per target species to avoid batch rejection or field-performance mismatch.
Based on biosynthetic pathway characterization, ORN recordings, and patent composition specifications.
Whole-cell biosensor Bacterial luciferase (LuxAB) Aldehyde substrate screening

Stereochemical Purity Requirement: Functional Consequences of Z- vs. E-Isomer Substitution in Heliothis virescens Pheromone Blends

In Heliothis virescens, the female sex pheromone utilizes the (Z)-isomer of tetradec-9-enal as a specific component of the multi-compound blend, which includes tetradecanal (14:Ald), (Z)-9-tetradecenal (Z9-14:Ald), hexadecanal (16:Ald), (Z)-7-hexadecenal, (Z)-11-hexadecenal (Z11-16:Ald), and (Z)-9-hexadecenal (Z9-16:Ald) in precise ratios determined by semi-selective fatty acyl reductases . The (Z)-alkene geometry is determined by dedicated desaturase enzymes that introduce the double bond at the Δ9 position with strict stereospecificity; the (E)-9-tetradecenal isomer is not a biosynthetic product of the female gland and does not participate in the natural pheromone communication channel . Olfactory receptor neuron recordings confirm that the sensillar population on H. virescens antennae tuned specifically to Z9-14:Ald (4% of total sensilla) shows no response to even high dosages of the structurally similar Z9-16:Ald, underscoring the importance of both chain-length and double-bond position specificity . Patents on pheromone compositions for Heliothis zea and H. virescens specify Z-9-tetradecen-1-al (not E-9-tetradecen-1-al) as a component of mating disruption blends, though the E-isomer has been used in admixture formulations for distinct behavioral outcomes — further evidence that isomer identity determines functional effect .

Isomer Purity Requirement
Class-level
(Z)-isomer is the natural biosynthetic product and receptor-compatible stereoisomer in H. virescens; (E)-isomer is not naturally produced and may not substitute functionally.
Isomer identity must be verified per target species to avoid batch rejection or field-performance mismatch.
Based on biosynthetic pathway characterization, ORN recordings, and patent composition specifications.
Pheromone stereochemistry Isomer purity specification Heliothis virescens

Tetradec-9-enal Procurement Application Scenarios: Where the Quantitative Evidence Directs Selection


Helicoverpa armigera Integrated Pest Management (IPM) — High-Sensitivity Pheromone Monitoring Lure Enhancement

Agricultural extension services and commercial monitoring programs targeting the cotton bollworm (H. armigera) should specify (Z)-Tetradec-9-enal as a required additive to the standard two-component lure formulation [Z11-16:Ald (90–99%) + Z9-16:Ald (1–10%)]. Field evidence demonstrates that incorporating Z9-14:Ald doubles trap catch compared to the standard blend alone — a sensitivity gain not achievable with any other aldehyde additive tested (including Z7-16:Ald and hexadecanal) . This directly translates to earlier pest detection, lower false-negative rates in monitoring networks, and more accurate biofix determination for degree-day phenology models. Procurement specifications should require certificate of analysis confirming (Z)-isomer purity ≥95% by GC-FID, as isomer contamination may introduce inhibitory effects at higher proportions .

Helicoverpa assulta Mating Disruption — Species-Specific Pheromone Communication Inhibitor Formulation

For mating disruption programs targeting the oriental tobacco budworm (H. assulta), (Z)-Tetradec-9-enal is not used as an attractant enhancer but as a behavioral inhibitor. Quantitative field and net-house data show that adding Z9-14:Ald at ≥1% of the major pheromone component (or ≥10 μg per dispenser) significantly suppresses male trap capture, disrupting the natural pheromone communication channel . This functional inversion between congeneric species means H. assulta mating disruption formulations must contain Z9-14:Ald at concentrations above the inhibitory threshold, contrasting with H. armigera lures where low (0.3%) concentrations provide optimal enhancement. Procurement teams must align compound concentration and dispenser loading specifically to the target pest species and desired mode of action — attract-and-kill vs. mating disruption — since the same compound produces opposite field outcomes depending on dose and species context .

Spodoptera frugiperda (Fall Armyworm) Biosensor and Receptor-Based Screening Platform Development

Research groups developing odorant receptor-based biosensors or high-throughput ligand screening platforms for the fall armyworm (S. frugiperda) should procure (Z)-Tetradec-9-enal as the validated optimal agonist for the SfruOR23 pheromone receptor. In vitro functional assays confirm Z9-14:Ald elicits the strongest response among all tested type-I pheromone compounds at this receptor, which is expressed in a male-biased pattern and positioned in a lineage extending the novel type-I PR clade . For biosensor calibration, dose-response curve generation, or competitive binding assays, Z9-14:Ald at analytically verified purity serves as the positive control standard. Substituting with Z9-14:OAc or Z11-16:Ald will yield submaximal sensor output, compromising limit-of-detection specifications and field-deployment sensitivity .

Eukaryotic Whole-Cell Bioluminescent Sensor — Long-Duration Aldehyde Substrate for Bacterial Luciferase Reporter Systems

Laboratories operating Saccharomyces cerevisiae luxAB-based whole-cell biosensors for high-throughput screening or environmental monitoring should select (Z)-Tetradec-9-enal over decanal as the aldehyde substrate when continuous, long-duration luminescence readouts are required. Z9-14:Ald maintains a strong luminescent signal for >24 hours post-addition, whereas decanal's signal collapses to <0.01% within 2 minutes . Additionally, Z9-14:Ald's 100-fold higher tolerated concentration (0.5% v/v vs. 0.005% v/v) eliminates the cytotoxicity constraints that limit decanal-based assay duration and throughput . This compound property is critical for procurement decisions involving automated, multi-well plate luminescence readers where repeated substrate dosing is operationally impractical.

Application
Selection Property
Validation Focus
H. armigera pheromone monitoring lure enhancement
Reported trap catch enhancement profile and isomer purity context
Species-specific field monitoring endpoint review
H. assulta pheromone communication disruption
Dose threshold for behavioral inhibition
Mating disruption field trial validation
S. frugiperda receptor-based biosensor calibration
Receptor agonist selectivity profile
In vitro sensor output validation
Long-duration bioluminescent reporter system
Substrate signal stability and cytotoxicity context
Continuous monitoring assay validation
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